molecular formula C2H9N2O3P B14597579 (1-Hydrazinylethyl)phosphonic acid CAS No. 60347-07-1

(1-Hydrazinylethyl)phosphonic acid

Cat. No.: B14597579
CAS No.: 60347-07-1
M. Wt: 140.08 g/mol
InChI Key: SEWYBHGROIXQMZ-UHFFFAOYSA-N
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Description

(1-Hydrazinylethyl)phosphonic acid is a phosphonic acid derivative featuring a hydrazinyl group (-NH-NH₂) attached to an ethyl chain, which is bonded to a phosphonic acid (-PO₃H₂) moiety. Phosphonic acids are known for their strong acidity, water solubility, and ability to mimic carboxylates in biological systems, making them valuable in medicinal chemistry and materials science .

Hydrazine derivatives, like hydrazine phosphate (), exhibit unique coordination and reactivity, suggesting that this compound may serve as a chelating agent or enzyme inhibitor.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonic acid derivatives typically undergo hydrolysis under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis : Cyclic phosphinates hydrolyze optimally at 6–7 M HClO₄ concentrations, with reaction rates influenced by electron-withdrawing substituents on aromatic rings .

  • Base-mediated cleavage : Open-chain phosphonates hydrolyze via nucleophilic attack at the phosphorus center, often following pseudo–first-order kinetics .

Hypothetical pathway for (1-Hydrazinylethyl)phosphonic acid :

 1 Hydrazinylethyl phosphonic acid+H2OHClPhosphoric acid+Hydrazine derivatives\text{ 1 Hydrazinylethyl phosphonic acid}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Phosphoric acid}+\text{Hydrazine derivatives}

Electron-withdrawing groups (e.g., hydrazinyl) may accelerate hydrolysis, as seen in substituted phenylphosphonates .

Deamination and Substitution Reactions

1-Aminoalkylphosphonic acids undergo deamination with HNO₂ to form hydroxyphosphonic acids or vinylphosphonic derivatives, depending on β-substituents . For example:

  • Deamination mechanism :

    R NH2HNO2R OH+N2\text{R NH}_2\xrightarrow{\text{HNO}_2}\text{R OH}+\text{N}_2\uparrow

    Bulky substituents favor elimination over substitution, producing alkenes .

Expected behavior for this compound :
The hydrazinyl group may act similarly to amino groups, undergoing nitrous acid-mediated deamination to yield hydroxyethylphosphonic acid or ethylene derivatives. Steric effects from the hydrazine moiety could promote fragmentation into phosphoric acid and hydrazine byproducts.

Coordination and Chelation

Phosphonic acids are known to form stable complexes with metal ions. Hydrazine derivatives enhance chelation due to their lone-pair electrons. For instance:

  • Metal-binding example :

     1 Hydrazinylethyl phosphonic acid+Fe3+Fe3+phosphonate complex\text{ 1 Hydrazinylethyl phosphonic acid}+\text{Fe}^{3+}\rightarrow \text{Fe}^{3+}-\text{phosphonate complex}

    Such complexes are relevant in catalysis or material science, though specific data for this compound are lacking.

Condensation Reactions

Hydrazine derivatives often participate in condensation with carbonyl compounds. A plausible reaction:

 1 Hydrazinylethyl phosphonic acid+RCHOHydrazone phosphonate conjugate\text{ 1 Hydrazinylethyl phosphonic acid}+\text{RCHO}\rightarrow \text{Hydrazone phosphonate conjugate}

This mirrors the Horner–Wadsworth–Emmons reaction, where phosphonates form stabilized carbanions for alkene synthesis .

Table 1: Hypothetical Reaction Parameters for this compound

Reaction TypeConditionsExpected ProductsRate Influence Factors
Acid Hydrolysis6 M HCl, 80°C, 6 hPhosphoric acid, hydrazine derivativesElectron-withdrawing substituents
DeaminationNaNO₂, HCl, 0–5°CHydroxyethylphosphonic acid, N₂ gasSteric hindrance at β-position
Metal ChelationpH 4–7, Fe³⁺/Al³⁺ saltsMetal-phosphonate complexesLigand basicity, ionic strength

Stability Under Oxidative Conditions

Enzymatic systems like HppE (2-hydroxypropylphosphonate epoxidase) and HEPD (2-hydroxyethylphosphonate dioxygenase) catalyze oxidative transformations in related phosphonates . For example:

  • Epoxidation :

     S 2 hydroxypropylphosphonateHppE O2Fosfomycin\text{ S 2 hydroxypropylphosphonate}\xrightarrow{\text{HppE O}_2}\text{Fosfomycin}
  • C–C bond cleavage :

    2 hydroxyethylphosphonateHEPDHMP+HCOO\text{2 hydroxyethylphosphonate}\xrightarrow{\text{HEPD}}\text{HMP}+\text{HCOO}^-

Implications : The hydrazinyl group may undergo oxidative degradation or participate in radical-mediated pathways under similar enzymatic or abiotic conditions.

Functional Group Transformations

Hydrazine moieties are prone to oxidation, azo coupling, and alkylation. Potential reactions include:

  • Oxidation to diazeniumdiolates :

     1 Hydrazinylethyl phosphonic acidH2O2Diazeniumdiolate phosphonate\text{ 1 Hydrazinylethyl phosphonic acid}\xrightarrow{\text{H}_2\text{O}_2}\text{Diazeniumdiolate phosphonate}
  • Azo coupling with aromatic amines :

    Ar NH2+ 1 Hydrazinylethyl phosphonic acidAr N N phosphonate\text{Ar NH}_2+\text{ 1 Hydrazinylethyl phosphonic acid}\rightarrow \text{Ar N N phosphonate}

Key Mechanistic Considerations:

  • Electron effects : Electron-withdrawing groups (e.g., –PO₃H₂) accelerate hydrolysis but may stabilize intermediates in substitution reactions .

  • Steric hindrance : Bulky substituents near the phosphorus center favor elimination over substitution .

  • pH dependence : Acidic conditions promote P–O cleavage, while basic conditions enhance nucleophilic attack at phosphorus .

While direct experimental data for "this compound" are absent, its reactivity can be extrapolated from structurally related phosphonates and hydrazine derivatives. Further experimental validation is required to confirm these hypothesized pathways.

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties

Phosphonic acids generally exhibit lower pKa values (higher acidity) and lower log P (greater hydrophilicity) compared to carboxylic acids. For example:

Compound Class Average pKa (1st dissociation) log P Reference
Heterocyclic carboxylic acids 3.5–5.5 0.8–1.5
Heterocyclic phosphonic acids 1.2–3.0 -0.5–1.2
Aminomethylphosphonic acids ~2.5 (PO₃H₂) <2

(1-Hydrazinylethyl)phosphonic acid is expected to follow this trend, with a pKa ~2–3 and log P <1, enhancing its water solubility but limiting membrane permeability.

Data Tables

Table 1: Enzyme Inhibition by Phosphonic Acid Derivatives

Compound Target Enzyme IC₅₀/Inhibition Reference
Aminomethylphosphonic acid hAPN/pAPN ~10–50 μM
1-Hydroxypropylphosphonic acid FosM (M. abscessus) 3.3 s⁻¹ (kₐₜₜ)
Compound 1 (Phosphonic acid) NDM-1 130 nM

Table 2: Solubility and Acidity Trends

Compound Type Water Solubility pKa Range
Carboxylic acids Moderate 3.5–5.5
Phosphonic acids High 1.2–3.0
Hydrazine derivatives Variable Depends on substituents

Biological Activity

(1-Hydrazinylethyl)phosphonic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonic acid moiety, which is known for its ability to interact with biological systems. The hydrazine group adds unique properties that may enhance its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including proteases and phosphatases. This inhibition can disrupt critical biological pathways, making phosphonic acids potential candidates for drug development against diseases such as cancer and Alzheimer's disease .
  • Anticancer Activity : Research indicates that phosphonic acids may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain phosphonate derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anticancer Properties

A study investigated the cytotoxic effects of this compound on several human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in liver (HepG2) and lung (A549) cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
HepG215Apoptosis induction
A54920Cell cycle arrest
MCF-725Inhibition of proliferation

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. In vitro assays showed that this compound significantly inhibited AChE activity, suggesting potential use in treating Alzheimer's disease.

Concentration (mM)% Inhibition
0.545
1.070
2.085

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to target specific enzymes and pathways makes it a candidate for developing therapies for cancer and neurodegenerative disorders.

Properties

CAS No.

60347-07-1

Molecular Formula

C2H9N2O3P

Molecular Weight

140.08 g/mol

IUPAC Name

1-hydrazinylethylphosphonic acid

InChI

InChI=1S/C2H9N2O3P/c1-2(4-3)8(5,6)7/h2,4H,3H2,1H3,(H2,5,6,7)

InChI Key

SEWYBHGROIXQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(NN)P(=O)(O)O

Origin of Product

United States

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